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Compound of Interest

Compound Name: 7-Methoxy-5-benzofuranpropanol

Cat. No.: B598943 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 7-Methoxy-5-benzofuranpropanol. Due to the limited availability of

published experimental spectra for this specific molecule, this document focuses on predicted

data based on the analysis of its structural components and comparison with similar

benzofuran derivatives. It also outlines detailed experimental protocols for acquiring Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are

crucial for the structural elucidation and characterization of this and related compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, characteristic IR absorptions,

and major mass spectrometry fragmentation patterns for 7-Methoxy-5-benzofuranpropanol.

Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Data for 7-Methoxy-5-benzofuranpropanol (in CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.5 d 1H H-2

~6.9 s 1H H-4

~6.8 d 1H H-6

~6.7 d 1H H-3

~4.0 s 3H -OCH₃

~3.7 t 2H -CH₂-OH

~2.8 t 2H Ar-CH₂-

~1.9 p 2H -CH₂-CH₂-CH₂-

~1.6 br s 1H -OH

Table 2: Predicted ¹³C NMR Data for 7-Methoxy-5-benzofuranpropanol (in CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~155 C-7a

~148 C-7

~145 C-2

~130 C-5

~128 C-3a

~112 C-6

~105 C-3

~100 C-4

~62 -CH₂-OH

~56 -OCH₃

~35 -CH₂-CH₂-CH₂-

~32 Ar-CH₂-

Infrared (IR) Spectroscopy Data
Table 3: Predicted Characteristic IR Absorptions for 7-Methoxy-5-benzofuranpropanol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b598943?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b598943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Broad, Strong O-H stretch (alcohol)

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch

1620-1600 Medium Aromatic C=C stretch

1480-1450 Medium Aromatic C=C stretch

1280-1200 Strong Aryl ether C-O stretch

1150-1050 Strong Alcohol C-O stretch

850-750 Strong
Aromatic C-H out-of-plane

bend

Mass Spectrometry (MS) Data
Table 4: Predicted Major Mass Fragments for 7-Methoxy-5-benzofuranpropanol (Electron

Ionization)

m/z Proposed Fragment

206 [M]⁺ (Molecular Ion)

175 [M - CH₂OH]⁺

161 [M - C₂H₅O]⁺

147 [M - C₃H₇O]⁺

131 [Benzofuran core fragment]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized for benzofuran derivatives and should be optimized for the specific

instrumentation used.
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NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of 7-Methoxy-5-benzofuranpropanol in approximately 0.7 mL of

deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Use a 400 MHz or higher field NMR spectrometer.

Acquire the spectrum at room temperature.

Typical parameters:

Pulse angle: 30-45 degrees

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 16-64

¹³C NMR Acquisition:

Use the same sample and spectrometer.

Employ a proton-decoupled pulse sequence.

Typical parameters:

Pulse angle: 30-45 degrees

Acquisition time: 1-2 seconds
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Relaxation delay: 2-5 seconds

Number of scans: 1024-4096

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

FTIR-ATR Spectrum Acquisition:

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

Typical parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

Mass Spectrometry (MS)
Sample Introduction (Electron Ionization - EI):

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or

dichloromethane).

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas

chromatograph (GC-MS).
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EI-MS Spectrum Acquisition:

Use a mass spectrometer with an electron ionization source.

Typical parameters:

Ionization energy: 70 eV

Source temperature: 200-250 °C

Mass range: m/z 40-500

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the

predicted fragmentation pathway for 7-Methoxy-5-benzofuranpropanol.
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Structural Elucidation
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General workflow for spectroscopic analysis.
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Predicted major fragmentation pathways in EI-MS.

To cite this document: BenchChem. [Spectroscopic Data for 7-Methoxy-5-
benzofuranpropanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b598943#spectroscopic-data-for-7-methoxy-5-
benzofuranpropanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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